Spiromesifen

説明

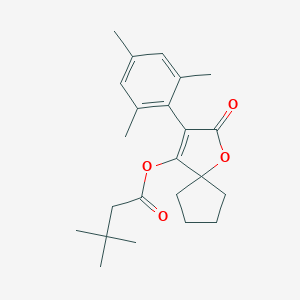

insecticide; structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLXNESZZPUPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034929 | |

| Record name | Spiromesifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C), In water, 0.13 mg/L at 20 °C | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5X10-4 mm Hg at 20 °C | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

283594-90-1 | |

| Record name | Spiromesifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283594-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiromesifen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283594901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiromesifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 3,3-dimethyl-, 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIROMESIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N726NTQ5ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98 °C | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Genesis and Synthesis of Spiromesifen: A Technical Guide

An in-depth exploration of the discovery, synthesis, and biological activity of the novel insecticide/acaricide, Spiromesifen.

Introduction

This compound, a prominent member of the spirocyclic tetronic acid class of insecticides and acaricides, represents a significant advancement in pest management. Discovered and developed by Bayer CropScience in the 1990s, it is marketed under the trade name Oberon®. This technical guide provides a comprehensive overview of the discovery of this compound, its detailed chemical synthesis pathways, mode of action, and a summary of its biological efficacy based on key experimental findings.

Discovery and Development

The discovery of this compound stemmed from an "indication shift" in chemical research, where a class of compounds initially investigated for herbicidal properties was found to possess potent acaricidal and insecticidal activity.[1] This shift originated from research on herbicidal protoporphyrinogen oxidase (PPO) inhibitors.[1] Through structural modifications and extensive screening, researchers at Bayer CropScience identified the tetronic acid scaffold as a promising new chemotype for controlling mites and whiteflies.[1] This led to the development of this compound (BSN2060), a compound with a novel mode of action that showed no cross-resistance with existing commercial acaricides, making it a valuable tool for resistance management strategies.[1]

Chemical Synthesis Pathways

Several synthetic routes for this compound have been developed and reported. The core of the molecule is a spirocyclic tetronic acid, which is then acylated to yield the final product. Below are detailed descriptions of key synthesis pathways.

Synthesis from Cyclopentanone

One common laboratory-scale synthesis begins with cyclopentanone. This pathway involves the formation of a key tetronic acid intermediate which is subsequently acylated.

Experimental Protocol:

-

Cyanohydrin Formation: Cyclopentanone is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to form the corresponding cyanohydrin.

-

Hydroxyester Formation: The cyanohydrin is then subjected to hydrolysis and esterification to yield a cyclopentyl hydroxyester.[1]

-

Acylation of the Hydroxyester: The resulting hydroxyester (17) is acylated with mesitylacetyl chloride (18) to produce the intermediate ester (19).[1]

-

Cyclization to the Tetronic Acid: The intermediate (19) undergoes an intramolecular Dieckmann-like condensation using a strong base, such as potassium tert-butoxide in dimethylformamide (DMF), to form the spirocyclic tetronic acid enol (20).[1]

-

Final Acylation: The tetronic acid enol (20) is then acylated with 3,3-dimethylbutyryl chloride in the presence of a base like triethylamine in a solvent such as toluene to yield this compound (8).[1][2] The product is then purified by filtration and recrystallization from ethanol.[2]

Commercial Synthesis Pathway

A multi-step process for the commercial production of this compound has also been described, starting from 1-(2,4,6-trimethylphenyl)ethanone.[3]

Experimental Protocol:

-

Condensation: 1-(2,4,6-trimethylphenyl)ethanone is condensed with dimethyl oxalate under basic conditions to form a β-keto ester intermediate.[3]

-

Cyclization: This intermediate undergoes cyclization with 1,3-cyclohexanedione in the presence of acetic anhydride to yield the spirocyclic core.[3]

-

Acylation and Esterification: Subsequent acylation with 2,2-dimethylbutyryl chloride and final esterification with a 3-(2,4,6-trimethylphenyl)-3-oxopropanoic acid derivative produce the active this compound compound.[3]

Mode of Action: Inhibition of Lipid Biosynthesis

This compound's mode of action is distinct from many other insecticides and acaricides, contributing to its effectiveness in resistance management programs.[1][4] It acts as an inhibitor of lipid biosynthesis.[5][6][7]

The primary target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase).[3][4][8][9] ACCase catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, which is the rate-limiting step in the biosynthesis of fatty acids. By inhibiting ACCase, this compound disrupts the production of essential lipids, such as triglycerides and free fatty acids.[5][6][7] This disruption of lipid metabolism leads to stunted growth, reduced fecundity, and ultimately the death of the target pests, particularly in their juvenile stages.[4][10] this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide.[5]

Biological Efficacy and Experimental Data

This compound has demonstrated broad-spectrum activity against various mite and whitefly species.[1] Its efficacy is particularly pronounced against the immature stages of these pests, including eggs, larvae, and nymphs.[1][8][11][12] It also has a significant impact on the reproductive capacity of adult females, leading to reduced fecundity.[1][8][12]

Efficacy Against Mites

Numerous studies have confirmed the high efficacy of this compound against economically important mite species such as the two-spotted spider mite (Tetranychus urticae) and the European red mite (Panonychus ulmi).

| Target Pest | Developmental Stage | Efficacy Metric | Value | Reference |

| Tetranychus urticae | Eggs | Hatching Inhibition | 90-100% at 0.125-0.5 µL/mL | [11] |

| Tetranychus urticae | Immature Stages | Mortality | 79-98% at 0.125-0.5 µL/mL | [11] |

| Tetranychus urticae | All Stages | Population Control | High efficacy at 45 and 60 ml/hl | [13] |

| Coconut Eriophyid Mite | Mixed Population | Population Reduction | 87.96% at 4 mL/L after 3 sprays | [14] |

Efficacy Against Whiteflies

This compound is also highly effective against whitefly species, including the greenhouse whitefly (Trialeurodes vaporariorum) and the sweetpotato whitefly (Bemisia tabaci), even against strains resistant to other insecticides.[12][15][16]

| Target Pest | Developmental Stage | Efficacy Metric | Value | Reference |

| Bemisia tabaci (Q-biotype) | Early Instars (12-day-old nymphs) | LC50 | 0.1 - 6.2 ppm | [15] |

| Bemisia tabaci (B-biotype) | 1st Instar Nymphs | LC50 | 0.210 - 6.08 µg[AI]/mL | [16] |

| Trialeurodes vaporariorum | Eggs | Hatching Inhibition | 100% at 1.0 µg/mL | [17] |

| Trialeurodes vaporariorum | 1st Instar Nymphs | Mortality | 100% at 3.1 µg/mL | [17] |

| Trialeurodes vaporariorum | Field Population (Eggs) | Reduction vs. Pyriproxyfen | 61-80% (2-3 weeks post-treatment) | [17] |

Experimental Protocols for Efficacy Evaluation

The biological efficacy of this compound has been determined through a variety of laboratory and field-based experimental protocols.

Laboratory Bioassays:

-

Leaf-Dip Bioassay: Leaves infested with a specific life stage of the target pest are dipped into serial dilutions of the test compound. Mortality or other sublethal effects (e.g., hatching inhibition, fecundity reduction) are assessed after a defined period. This method was used to determine the LC50 values for Bemisia tabaci.[16]

-

Spray Bioassay: Potted plants infested with pests are sprayed with different concentrations of the insecticide. The efficacy is then evaluated by counting the number of surviving individuals at various time points.

-

Topical Application: A micro-applicator is used to apply a precise dose of the active ingredient directly onto the dorsal surface of the insect or mite.

Field Trials:

-

Randomized Complete Block Design: Field plots are arranged in a randomized complete block design with multiple replications for each treatment (different application rates of this compound) and an untreated control.

-

Application: The insecticide is applied using standard agricultural spray equipment at specified rates and volumes. For example, in trials on capsicum, this compound was applied as a foliar treatment at 45 and 60 g/hl.[18]

-

Efficacy Assessment: Pest populations (e.g., number of eggs, nymphs, and adults per leaf) are monitored at regular intervals before and after treatment to determine the percentage of population reduction compared to the untreated control. In coconut field trials, observations were recorded at 7, 15, and 30 days after spraying.[14]

Conclusion

This compound stands out as a significant innovation in insecticide and acaricide development. Its discovery through a strategic shift in research focus, its unique mode of action targeting lipid biosynthesis, and its broad-spectrum efficacy against key agricultural pests underscore its importance in modern crop protection. The detailed synthesis pathways illustrate the chemical ingenuity behind its creation. With its effectiveness against resistant pest populations and its favorable profile for integrated pest management programs, this compound continues to be a vital tool for researchers, scientists, and drug development professionals in the ongoing effort to ensure global food security.

References

- 1. chimia.ch [chimia.ch]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound (Ref: BSN 2060) [sitem.herts.ac.uk]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. apvma.gov.au [apvma.gov.au]

- 6. fao.org [fao.org]

- 7. Oberon Insecticide for Whiteflies and Mites Diseases in Crops [cropscience.bayer.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Toxicity of this compound on different developmental stages of two-spotted spider mite, Tetranychus urticae Koch (Acari: Tetranychidae) | Persian Journal of Acarology [biotaxa.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Evaluation of the efficacy and selectivity of Oberon (this compound) for the control of Tetranychus urticae on strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scialert.net [scialert.net]

- 15. UQ eSpace [espace.library.uq.edu.au]

- 16. Publication : USDA ARS [ars.usda.gov]

- 17. Efficacy of this compound Against Greenhouse Whitefly (Homoptera: Aleyrodidae) on Strawberry in: HortScience Volume 42: Issue 2 | ASHS [journals.ashs.org]

- 18. Evaluation of the efficacy of Oberon (this compound), to contain infestations of mites and whiteflies on Capsicum annuum L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Spiromesifen and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Spiromesifen and its key analogs, Spirodiclofen and Spirotetramat. These compounds belong to the tetronic and tetramic acid classes of insecticides and acaricides, respectively, and share a common mode of action through the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis. Understanding their physicochemical characteristics is paramount for research, development, and formulation of effective crop protection agents.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound and its analogs, Spirodiclofen and Spirotetramat, facilitating a clear comparison of their characteristics.

| Property | This compound | Spirodiclofen | Spirotetramat |

| Molecular Formula | C₂₃H₃₀O₄ | C₂₁H₂₄Cl₂O₄ | C₂₁H₂₇NO₅ |

| Molecular Weight ( g/mol ) | 370.5[1] | 411.32 | 397.48 |

| Melting Point (°C) | 98[1] | 94.8[2] | 142[3] |

| Vapor Pressure | 1.5 x 10⁻⁴ mm Hg at 20°C[1] | 5.25 x 10⁻⁹ mm Hg at 25°C[2] | Not available |

| LogP (octanol/water) | 4.55 (pH 2 and 7.5)[1] | 5.8 (pH 4); 5.1 (pH 7)[2][4] | 0.3 (for spirotetramat-enol)[1] |

| Water Solubility (mg/L) | 0.13 at 20°C[5] | 0.05 at 20°C[2] | 30 at 20°C (pH 7)[3] |

| Solubility in Organic Solvents (g/L at 20°C) | n-heptane: 23, isopropanol: 115, n-octanol: 60, polyethylene glycol: 22, DMSO: 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250[1] | n-heptane: 20, polyethylene glycol: 24, n-octanol: 44, isopropanol: 47, DMSO: 75, acetone, dichloromethane, ethyl acetate, acetonitrile and xylene >250[2] | Not available |

Mechanism of Action: Inhibition of Lipid Biosynthesis

This compound and its analogs function as potent inhibitors of acetyl-CoA carboxylase (ACCase).[6][7][8][9][10][11] This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis. By inhibiting ACCase, these compounds disrupt the production of essential lipids, leading to impaired development, reduced fecundity, and eventual mortality in susceptible arthropod pests.[10][11]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on internationally recognized guidelines.

Determination of n-Octanol/Water Partition Coefficient (LogP): OECD 107 Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a classical and widely used technique for its experimental determination.[12][13][14][15]

Principle: A solution of the test substance in a pre-saturated mixture of n-octanol and water is shaken until equilibrium is reached. The concentration of the substance in each phase is then determined, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Methodology:

-

Preparation of Solvents: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Test Solution Preparation: A stock solution of the test substance is prepared in either n-octanol or water. The concentration should be low enough to avoid the formation of micelles or aggregates.

-

Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated solvents in a vessel. The vessel is then sealed and shaken at a constant temperature (typically 20-25°C) until equilibrium is established. The duration of shaking depends on the substance but can range from a few minutes to several hours.

-

Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.

-

Concentration Analysis: The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in water])

Determination of Acid Dissociation Constant (pKa): Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[16][17][18][19][20]

Principle: A solution of the test substance is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Instrument Calibration: The pH meter is calibrated using standard buffer solutions of known pH.

-

Sample Preparation: A known amount of the test substance is dissolved in a suitable solvent (usually water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration. The ionic strength of the solution is typically kept constant using an inert salt like KCl.[16][17]

-

Titration: The sample solution is placed in a thermostatted vessel and stirred continuously. The standardized titrant (e.g., NaOH for an acidic substance) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point (the point of steepest slope) is determined from the first or second derivative of the curve. The pKa is the pH at the half-equivalence point.

Determination of Water Solubility: OECD 105 Flask Method

The water solubility of a compound is a fundamental property that influences its environmental fate and bioavailability. The flask method is suitable for substances with a solubility above 10⁻² g/L.[5][21][22][23]

Principle: An excess amount of the test substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined.

Methodology:

-

Preliminary Test: A preliminary test is often conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: An excess amount of the solid test substance is added to a flask containing a known volume of water. The flask is sealed and agitated (e.g., by stirring or shaking) in a constant temperature bath (typically 20°C) for a sufficient period to reach equilibrium (often 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated aqueous solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Concentration Analysis: The concentration of the test substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Calculation: The water solubility is reported as the average concentration from at least three replicate determinations.

References

- 1. researchgate.net [researchgate.net]

- 2. Spirodiclofen | C21H24Cl2O4 | CID 177863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spirotetramat - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. oecd.org [oecd.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chimia.ch [chimia.ch]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

- 13. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 14. ira.agroscope.ch [ira.agroscope.ch]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. asdlib.org [asdlib.org]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oecd.org [oecd.org]

- 22. laboratuar.com [laboratuar.com]

- 23. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure-Activity Relationship of Spiromesifen Derivatives

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives. This compound, a member of the spirocyclic tetronic acid class of insecticides and acaricides, is a potent inhibitor of lipid biosynthesis.[1][2] Understanding the relationship between the chemical structure of its derivatives and their biological activity is crucial for the development of new, more effective, and selective pest control agents. This document details the SAR of various modifications to the this compound scaffold, outlines common experimental protocols, and visualizes key biological pathways and experimental workflows.

Core Structure and Mechanism of Action

This compound's core structure consists of a tetronic acid ring, a spiro-fused cyclopentyl ring, a 3-(2,4,6-trimethylphenyl) group, and a 4-(3,3-dimethylbutyryloxy) group.[3] Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids.[4] This disruption of lipid metabolism leads to a significant decrease in total lipids, affecting the energy balance, development, and reproduction of target pests, ultimately causing mortality.[4][5] this compound is particularly effective against juvenile stages of pests and can also reduce the fecundity of adult females.[2][5]

Structure-Activity Relationship (SAR) of this compound Derivatives

The chemical structure of this compound offers several positions for modification to explore the SAR and develop new analogs with improved properties. The key areas for modification are the 4-position ester group, the spirocyclic ring, and the 3-phenyl substituent.

Modifications at the 4-Position Ester Group

The ester group at the 4-position of the tetronic acid ring significantly influences the insecticidal and acaricidal activity of this compound derivatives. Studies have shown that the length and nature of the carbon chain in this position are critical for bioactivity.

A series of this compound derivatives (compounds 5a-5u ) were synthesized with varying ester groups at the 4-position and evaluated for their activity against Aphis fabae, Tetranychus cinnabarinus, and Mythimna separata.[6] The results indicated that a suitable carbon chain length in the ester group is crucial for insecticidal activity. Specifically, derivatives with a butyric or pentanoic ester at this position, such as compound 5s , exhibited superior bioactivities compared to this compound itself.[6] For instance, the LC50 of compound 5s against Aphis fabae was found to be 1.09 mg/L.[6] Furthermore, the lipophilicity of the molecule, represented by the log P value, plays a significant role, with an optimal range of 4.0-6.0 being suggested for enhanced activity.[6]

| Compound | R Group (at 4-position) | LC50 (mg/L) vs Aphis fabae | LC50 (mg/L) vs Tetranychus cinnabarinus |

| This compound | 3,3-dimethylbutyryl | >500 | 12.31 |

| 5g | n-butyryl | 2.53 | 10.23 |

| 5i | isovaleryl | 2.01 | 11.54 |

| 5k | n-valeryl | 1.89 | 9.87 |

| 5r | cyclopropanecarbonyl | 3.12 | 15.43 |

| 5s | cyclopentanecarbonyl | 1.09 | 8.99 |

Table 1: Bioactivities of this compound Derivatives with Modifications at the 4-Position Ester Group against Aphis fabae and Tetranychus cinnabarinus.[6]

Modifications of the Spirocyclic Ring and 3-Phenyl Group

The spirocyclic core and the 3-phenyl group are also important for the biological activity of this compound. While fewer studies have focused on modifying the spirocyclic ring, the substitution pattern on the 3-phenyl ring has been shown to be a key determinant of efficacy.

In the development of related spirocyclic tetronic acids like spirodiclofen, modifications of the aryl substituent at the 3-position were explored. For instance, replacing the 2,4,6-trimethylphenyl group of this compound with a 2,4-dichlorophenyl group led to compounds with different activity profiles.[2] Further studies on this compound derivatives have shown that introducing substituents such as para-methoxy or para-trifluoromethyl on a phenyl acyl group can result in potent insecticidal activity against Aphis fabae and Tetranychus cinnabarinus, respectively.[1]

| Compound | Modification | Target Pest | Activity (LD50 mg/L) |

| 5b | R = ethylbenzoyl | Aphis fabae | 21.90 |

| 5g | R = chlorobenzoyl | Tetranychus cinnabarinus | 35.12 |

| 5m | R = methylbenzoyl | Tetranychus cinnabarinus | 22.39 |

| Spirodiclofen | 3-(2,4-dichlorophenyl) | Aphis fabae | 174.13 |

| Spirodiclofen | 3-(2,4-dichlorophenyl) | Tetranychus cinnabarinus | 45.20 |

Table 2: Bioactivities of Spirodiclofen and this compound Derivatives with Phenyl Group Modifications.[1]

Experimental Protocols

The discovery and optimization of this compound derivatives involve a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.

General Synthesis of this compound Derivatives

A common synthetic route to this compound and its derivatives involves the acylation of a tetronic acid intermediate.[2]

-

Synthesis of the Tetronic Acid Intermediate: The key intermediate, 3-(2,4,6-trimethylphenyl)-4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one, is prepared through a multi-step process. This typically involves the reaction of cyclopentanone to form a cyanohydrin, followed by further transformations and cyclization with a substituted phenylacetyl chloride.[2]

-

Acylation: The tetronic acid intermediate is then acylated at the 4-hydroxyl group using an appropriate acyl chloride or anhydride in the presence of a base (e.g., potassium tert-butoxide) in a suitable solvent like DMF.[2]

-

Purification and Characterization: The final products are purified using techniques such as column chromatography. The structures of the synthesized derivatives are confirmed by spectroscopic methods, including 1H NMR and mass spectrometry (MS).[6]

Bioassay Protocols

The biological activity of this compound derivatives is typically assessed through various bioassays targeting different pest species and life stages.

-

Leaf-Dip Bioassay: This method is commonly used for assessing toxicity against mites and aphids.

-

Leaf discs are dipped in serial dilutions of the test compounds for a short period (e.g., 10-30 seconds).

-

After air-drying, the treated leaf discs are placed on wet filter paper or agar in a petri dish.

-

A specific number of test organisms (e.g., adult mites or aphid nymphs) are transferred onto the leaf discs.

-

Mortality is recorded after a specified period (e.g., 24, 48, or 72 hours).

-

The lethal concentrations (e.g., LC50) are calculated using probit analysis.[7]

-

-

Topical Application: This method is suitable for larger insects and for studying dose-response relationships.

-

A small, precise volume (e.g., 1 µL) of the test compound solution in a suitable solvent (e.g., acetone) is applied to a specific part of the insect's body (e.g., the dorsal thorax).

-

Control insects are treated with the solvent alone.

-

Treated insects are kept under controlled conditions with access to food.

-

Mortality is assessed at regular intervals.[1]

-

-

Sublethal Effects Assessment: To evaluate the impact on reproduction, adult females are exposed to sublethal concentrations of the test compounds. The effects on fecundity (number of eggs laid) and fertility (hatch rate of eggs) are then quantified and compared to a control group.[7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[8][9] For this compound derivatives, QSAR models can help in predicting the activity of novel structures and guiding the design of more potent analogs.

Key molecular descriptors that have been found to influence the activity of this compound derivatives include:

-

Lipophilicity (log P): As mentioned earlier, a log P value in the range of 4.0-6.0 is often preferred for optimal insecticidal activity.[6]

-

Electronic Descriptors: The electronic properties of the substituents on the phenyl ring, such as Hammett constants, can affect the binding of the molecule to its target site.

-

Steric Parameters: The size and shape of the substituents, particularly in the 4-position ester group, can impact the molecule's fit within the active site of the ACC enzyme.

By developing robust QSAR models, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the discovery process.

Conclusion

The structure-activity relationship of this compound derivatives is a complex interplay of steric, electronic, and lipophilic properties of the different molecular fragments. The 4-position ester group has been identified as a key site for modification, with the chain length and nature of the ester significantly impacting bioactivity. The substitution pattern on the 3-phenyl ring also plays a crucial role in determining the efficacy and spectrum of activity. Future research in this area could focus on synthesizing novel derivatives with optimized properties based on the established SAR and QSAR models. The development of derivatives with enhanced selectivity for target pests and reduced off-target effects remains a primary goal in the design of next-generation insecticides and acaricides based on the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. chimia.ch [chimia.ch]

- 3. This compound | C23H30O4 | CID 9907412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. entomoljournal.com [entomoljournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and bioactivity evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity – Oriental Journal of Chemistry [orientjchem.org]

- 9. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Pathway of Spiromesifen in Tetranychus urticae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiromesifen, an acaricide belonging to the class of spirocyclic tetronic acid derivatives, is a potent inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis. Its efficacy against the two-spotted spider mite, Tetranychus urticae, a globally significant agricultural pest, is well-documented. However, the emergence of resistance necessitates a thorough understanding of the metabolic pathways employed by T. urticae to detoxify this compound. This technical guide provides an in-depth analysis of the metabolic fate of this compound in T. urticae, detailing the enzymatic processes involved, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction

This compound exerts its acaricidal effect by disrupting lipid metabolism in mites, leading to a cascade of physiological disruptions and ultimately, mortality. The primary mode of action is the inhibition of acetyl-CoA carboxylase, which catalyzes the first committed step in fatty acid synthesis. Despite its effectiveness, the remarkable adaptability of Tetranychus urticae has led to the development of resistance, often mediated by enhanced metabolic detoxification. Understanding the intricacies of how this compound is metabolized is paramount for developing sustainable resistance management strategies and for the rational design of novel acaricides.

The Core Metabolic Pathway

The principal metabolic transformation of this compound in Tetranychus urticae is the cleavage of the ester bond, resulting in the formation of its primary metabolite, this compound-enol (BSN 2060-enol). This reaction involves the removal of the 3,3-dimethylbutyrate group from the parent molecule.

Further metabolism of the this compound-enol metabolite can occur through hydroxylation at various positions on the molecule, although this has been more extensively studied in other organisms and its significance in T. urticae is a subject of ongoing research.

The key enzymatic systems implicated in the metabolism of this compound and the development of resistance in T. urticae are:

-

Esterases: These enzymes are crucial for the initial hydrolysis of the this compound ester bond to form the enol metabolite.

-

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is known to be involved in the detoxification of a wide range of xenobiotics. In the context of this compound, P450s are likely involved in the subsequent hydroxylation of the enol metabolite and may also contribute to the overall detoxification process.

Quantitative Data on Metabolic Enzyme Activity

While specific kinetic data for the metabolism of this compound in T. urticae is not extensively available in the public domain, studies on resistant populations provide valuable quantitative insights into the upregulation of key detoxification enzymes.

| Enzyme Class | Strain | Fold Increase in Activity (Compared to Susceptible Strain) | Reference |

| Esterase | This compound+Abamectin Resistant | 1.77 | [1] |

| Glutathione-S-Transferase (GST) | This compound+Abamectin Resistant | 2.57 | [1] |

| Cytochrome P450 (P450) | This compound+Abamectin Resistant | 2.58 | [1] |

| α-Esterase | This compound Exposed (30°C vs 15°C) | 2.4 | [2] |

Experimental Protocols

Mite Rearing

-

Host Plant: Tetranychus urticae can be reared on a variety of host plants, with bean plants (Phaseolus vulgaris) being a common choice.

-

Environmental Conditions: Maintain a controlled environment with a temperature of 25 ± 1°C, relative humidity of 60 ± 10%, and a photoperiod of 16 hours of light and 8 hours of dark.

-

Colony Maintenance: Transfer mites to fresh, uninfested host plants on a regular basis to ensure a healthy and thriving colony.

In Vivo Metabolism Study (General Protocol)

This protocol provides a general framework for studying the metabolism of this compound in T. urticae.

-

Treatment: Apply a sublethal dose of radiolabeled ([¹⁴C]) this compound to adult female mites. This can be done topically or by allowing the mites to feed on treated leaf discs.

-

Incubation: Incubate the treated mites for various time points (e.g., 2, 4, 8, 12, 24 hours).

-

Extraction: At each time point, collect the mites and homogenize them in a suitable organic solvent (e.g., acetonitrile).

-

Analysis:

-

Separate the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Quantify the amount of radioactivity in each fraction using a liquid scintillation counter.

-

Identify the metabolites by comparing their retention times or Rf values with those of authentic standards, and confirm their identity using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Microsome Preparation for In Vitro Metabolism Studies

-

Homogenization: Homogenize a large number of T. urticae adults in an ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing protease inhibitors).

-

Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove cellular debris.

-

Transfer the supernatant to a fresh tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

-

Resuspension: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

In Vitro Metabolism Assay

-

Reaction Mixture: Prepare a reaction mixture containing the mite microsomes, this compound (dissolved in a suitable solvent like DMSO), and a buffer solution.

-

Initiation: Start the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period.

-

Termination: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Analysis: Analyze the formation of metabolites using HPLC or LC-MS/MS as described in the in vivo protocol.

Visualizations

Metabolic Pathway of this compound

Caption: The primary metabolic pathway of this compound in Tetranychus urticae.

Experimental Workflow for In Vivo Metabolism Study

References

Toxicological Profile of Spiromesifen on Non-target Arthropods: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of Spiromesifen on non-target arthropod species. This compound, an insecticide and acaricide belonging to the class of spirocyclic tetronic acid derivatives, acts by inhibiting lipid biosynthesis through the disruption of the acetyl-CoA carboxylase (ACCase) enzyme.[1][2][3][4][5][6][7][8][9] While effective against target pests such as whiteflies and mites, its impact on beneficial arthropods is a critical consideration for integrated pest management (IPM) programs. This document summarizes key quantitative toxicity data, details common experimental protocols for assessing these effects, and provides visual representations of its mode of action and experimental workflows.

Data Presentation: Quantitative Toxicological Effects

The following tables summarize the lethal and sublethal effects of this compound on various non-target arthropods as reported in the scientific literature. These data are essential for risk assessment and for selecting pesticides that are compatible with biological control agents.

Table 1: Lethal Effects of this compound on Non-target Arthropods

| Species | Order: Family | Functional Group | Endpoint | Value (g a.i./ha or ppm) | Exposure Route | Reference(s) |

| Typhlodromus pyri | Acari: Phytoseiidae | Predatory Mite | LR50 | 68 | Contact (Glass Plate) | [10] |

| Aphidius rhopalosiphi | Hymenoptera: Braconidae | Parasitic Wasp | LR50 | 9.8 | Contact (Glass Plate) | [10] |

| Aleochara bilineata | Coleoptera: Staphylinidae | Predatory Beetle | ER50 | >626 | Contact | [10] |

| Apis mellifera (adult) | Hymenoptera: Apidae | Pollinator | LD50 (oral) | 60 µ g/bee | Oral | [10] |

| Apis mellifera (adult) | Hymenoptera: Apidae | Pollinator | LD50 (contact) | >200 µ g/bee | Contact | [10] |

| Apis mellifera (larvae) | Hymenoptera: Apidae | Pollinator | LD50 | 3.1 µ g/bee | - | [10] |

| Tetranychus urticae (target pest for comparison) | Acari: Tetranychidae | Herbivorous Mite | LC50 | 133.4 ppm | - | [11] |

Table 2: Sublethal Effects of this compound on Non-target Arthropods

| Species | Order: Family | Functional Group | Parameter Affected | Observation | Concentration | Reference(s) |

| Neoseiulus californicus | Acari: Phytoseiidae | Predatory Mite | Longevity, Lifespan, Reproductive Periods | Negative effect | Sublethal concentrations | [12] |

| Neoseiulus californicus | Acari: Phytoseiidae | Predatory Mite | Intrinsic rate of increase (r), Net reproductive rate (R0) | Significant decrease | Sublethal concentrations | |

| Neoseiulus californicus | Acari: Phytoseiidae | Predatory Mite | Fecundity | Significant decrease | LC5, LC10, LC15 | [13] |

| Apis mellifera | Hymenoptera: Apidae | Pollinator | Midgut histology | Disorganization of epithelial architecture, cell degeneration | Field recommended dose | [14][15] |

| Apis mellifera (adult) | Hymenoptera: Apidae | Pollinator | Mortality (long-term) | Increased mortality | 35 µ g/bee/day | [10] |

| Apis mellifera (larvae) | Hymenoptera: Apidae | Pollinator | Mortality (long-term) | Increased mortality | 0.60 µ g/bee/day | [10] |

| Orius laevigatus | Hemiptera: Anthocoridae | Predatory Bug | Favourable selectivity | Low impact | - | [10] |

| Eretmocerus mundus | Hymenoptera: Aphelinidae | Parasitic Wasp | Favourable selectivity | Low impact | - | [10] |

Experimental Protocols

The assessment of pesticide effects on non-target arthropods follows standardized guidelines to ensure data comparability and reliability. Key organizations providing these protocols are the International Organisation for Biological Control (IOBC/WPRS) and the Organisation for Economic Co-operation and Development (OECD).[11][12][15][16][17][18][19][20]

Laboratory Testing (Tier 1)

Objective: To determine the intrinsic toxicity of a pesticide to a beneficial arthropod under controlled laboratory conditions.

Typical Experimental Setup:

-

Test Species: Standardized, susceptible strains of relevant beneficial arthropods are used (e.g., Aphidius rhopalosiphi, Typhlodromus pyri).[21]

-

Exposure Method:

-

Contact Residue: The pesticide is applied to an inert surface, typically a glass plate or leaf disc, at a range of concentrations. The arthropods are then introduced to the treated surface.[19] This method is common for assessing the risk to walking or searching arthropods.

-

Direct Spray: Arthropods are directly sprayed with the pesticide solution.

-

Oral Exposure: For pollinators like bees, the pesticide is incorporated into a sucrose solution to assess toxicity via ingestion.[11]

-

-

Test Arenas: Ventilated glass cells or Petri dishes containing the treated substrate and the test organisms.

-

Environmental Conditions: Controlled temperature, humidity, and photoperiod are maintained throughout the experiment.

-

Endpoints Measured:

-

Data Analysis: Probit or logit analysis is used to determine the LC50/LR50 values. Sublethal effects are typically analyzed using analysis of variance (ANOVA) or similar statistical methods.

Semi-Field and Field Testing (Higher Tiers)

Objective: To evaluate the effects of a pesticide under more realistic environmental conditions, considering factors like pesticide degradation, arthropod behavior, and population recovery.

Typical Experimental Design:

-

Semi-Field Tests: Conducted in controlled environments that simulate field conditions, such as greenhouses or large cages placed in the field. This allows for the study of population-level effects while controlling for some environmental variables.

-

Field Tests: Carried out in actual crop fields. These studies provide the most realistic assessment of the pesticide's impact.

-

Treatments: Include an untreated control, a toxic reference product, and the test product at the recommended field application rate.

-

Sampling: Arthropod populations are monitored before and at multiple intervals after pesticide application using methods like sticky traps, pitfall traps, or direct counts on plants.

-

Endpoints Measured:

-

Population density and diversity of non-target arthropods.

-

Rates of parasitism or predation.

-

Residue analysis of plant material, pollen, and nectar.

-

-

Data Analysis: Statistical analysis of population dynamics over time to determine the duration and magnitude of the pesticide's effects.

Mandatory Visualizations

Signaling Pathway of this compound's Mode of Action

The primary mode of action of this compound is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids.[3][4][6][9] This disruption of lipid metabolism is particularly effective against the juvenile stages of target pests, leading to incomplete development and mortality.

References

- 1. Pesticide Side Effect Database - IOBC-WPRS [iobc-wprs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound (Ref: BSN 2060) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. fao.org [fao.org]

- 9. Toxicity of this compound to the developmental stages of Bemisia tabaci biotype B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. researchgate.net [researchgate.net]

- 13. google.com [google.com]

- 14. researchgate.net [researchgate.net]

- 15. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]

- 16. Pesticides and Beneficial Organisms - IOBC-WPRS [iobc-wprs.org]

- 17. openagrar.de [openagrar.de]

- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. oecd.org [oecd.org]

- 21. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Environmental Fate and Degradation of Spiromesifen in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiromesifen is a contact insecticide and acaricide belonging to the spirocyclic tetronic acid class of compounds.[1][2] Its mode of action is the inhibition of acetyl-CoA carboxylase, a key enzyme in lipid biosynthesis, which disrupts the growth and development of target pests like whiteflies and mites.[1][3][4] Understanding the environmental fate of this compound, particularly its persistence, mobility, and degradation pathways in soil, is critical for a comprehensive environmental risk assessment. This guide provides a detailed overview of the degradation kinetics, primary metabolites, and experimental methodologies used to study this compound in the soil environment.

Degradation of this compound in Soil

Primary Degradation Pathway: Hydrolysis to this compound-enol (M01)

Abiotic Degradation

Hydrolysis: The rate of hydrolysis is strongly dependent on pH. This compound degrades more rapidly under alkaline conditions.[6][7] Hydrolysis half-life values vary across studies, with reported values of 4.3 days at pH 9, 24.8 days at pH 7, and 53.3 days at pH 4.[11] Another study reported half-lives of 5.7 days at pH 9.0, 9.7 days at pH 4.0, and 12.5 days at pH 7.2.[6][7]

Biotic Degradation (Aerobic Soil Metabolism)

Microbial activity plays a crucial role in the degradation of this compound. The aerobic soil metabolism half-life (DT50) for this compound is relatively short, with reported values ranging from 2.6 to 18 days and a geomean of 5.3 days across six different soil types.[1] Other studies have reported ranges of 2.6 to 17.9 days and 12 to 45 days.[4][11]

Several factors influence the rate of biotic degradation:

-

Moisture: Dissipation is faster under wetter conditions. Studies show degradation is most rapid in submerged soil (DT50 14.3–16.7 days), followed by soil at field capacity (DT50 18.7–20.0 days), and slowest in dry soil (DT50 21.9–22.9 days).[6][7]

-

Organic Amendments: The addition of compost to soil can enhance the dissipation of this compound. In one study, the half-life was reduced from 22.4 days in unamended soil to 14.3 days in soil amended with 2.5% compost.[6][7]

-

Sterilization: The difference in degradation rates between sterilized and non-sterilized soil highlights the contribution of microorganisms. For instance, the half-life in sterilized dry soil was 35.8 days, significantly longer than in non-sterilized conditions, indicating that while hydrolysis occurs, microbial action is a key driver of degradation.[6][7]

Major Degradation Products

Following the initial formation of this compound-enol (M01), further degradation occurs, primarily through oxidation.

-

Other Metabolites: Other minor metabolites identified in various environmental systems include 4-hydroxymethyl-spiromesifen-enol (M02) and 4-carboxy-3-hydroxy-spiromesifen-enol (M07).[1][2]

The overall degradation pathway is visualized in the diagram below.

Quantitative Data Summary

The following tables summarize the degradation half-life (DT50) data for this compound and its major metabolites under various experimental conditions.

Table 1: Aerobic Soil Metabolism Half-Life (DT50) of this compound

| Condition | DT50 (Days) | Reference(s) |

|---|---|---|

| Geomean (6 soils) | 5.3 | [1] |

| Range (Study A) | 2.6 - 17.9 | [11] |

| Range (Study B) | 12 - 45 | [4] |

| Dry Soil | 21.9 - 22.9 | [6][7] |

| Field Capacity | 18.7 - 20.0 | [6][7] |

| Submerged Soil | 14.3 - 16.7 | [6][7] |

| With 2.5% Compost | 14.3 | [6][7] |

| Field Study (Tomato) | 5.6 - 9.5 | [12] |

| Field Study (Cabbage) | No residues detected at harvest |[13] |

Table 2: Abiotic Degradation Half-Life of this compound

| Degradation Process | Condition | Half-Life (Days) | Reference(s) |

|---|---|---|---|

| Hydrolysis | pH 4 | 53.3 | [11] |

| Hydrolysis | pH 7 | 12.5 - 24.8 | [6][7][11] |

| Hydrolysis | pH 9 | 4.3 - 5.7 | [6][7][11] |

| Photolysis (Sunlight) | Soil Thin Film | 5.2 - 8.1 | [6][7] |

| Photolysis (UV Light) | Soil Thin Film | 3 - 4 |[6][7] |

Table 3: Persistence of Major Metabolites in Soil

| Metabolite | Max % of Applied Radioactivity | Aerobic Soil DT50 (Days) | Reference(s) |

|---|---|---|---|

| This compound-enol (M01) | 85% | 55 - 1500 | [1][4][5] |

| this compound-4-carboxy (M09) | 14.1% | 1.7 - 224 |[1] |

Experimental Protocols

Standardized guidelines, such as OECD 307 and OPPTS 835.4100, are followed to evaluate the aerobic and anaerobic transformation of pesticides in soil.[14][15] These studies are crucial for determining degradation rates and identifying transformation products.

General Workflow for Soil Degradation Studies

The process for conducting a soil metabolism study involves several key stages, from soil collection to data analysis, as illustrated below.

Sample Preparation and Extraction

-

Soil Selection: Representative agricultural soils are chosen, varying in properties like pH, organic carbon content, and texture.[14]

-

Fortification: Soil samples are treated with this compound, often using a ¹⁴C-radiolabeled test substance to facilitate tracking of the parent compound and its metabolites.[14] The application rate typically corresponds to the maximum recommended field application rate.[15]

-

Extraction: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for extraction.[3][12][13] This involves a single-step buffered acetonitrile extraction, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) to remove interferences.[3]

Incubation Conditions

-

Aerobic Study: Treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to 120 days.[14] A stream of air is passed through the incubation vessels to maintain aerobic conditions, and evolved ¹⁴CO₂ is trapped to quantify mineralization.[15]

-

Anaerobic Study: To simulate flooded conditions, an aerobic system is first established and then flooded with water, followed by purging with an inert gas like nitrogen to create an anaerobic environment.[14]

Analytical Quantification

-

Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred analytical technique for the quantitative determination of this compound and its polar metabolites like M01 and M09 in soil extracts.[12][16][17] Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) can also be used.[3][13]

-

Validation: The analytical method is validated for accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[3][13] For this compound, typical LOQ values in soil are around 0.01 mg/kg.[3][13]

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. fao.org [fao.org]

- 3. chesci.com [chesci.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. Persistence of this compound in soil: influence of moisture, light, pH and organic amendment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Buy this compound Metabolite M01 | 148476-30-6 [smolecule.com]

- 11. This compound | C23H30O4 | CID 9907412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dissipation of this compound and this compound-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Residue level and dissipation pattern of this compound in cabbage and soil from 2-year field study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. epa.gov [epa.gov]

- 17. fao.org [fao.org]

An In-depth Technical Guide to the Hydrolysis and Photolysis of Spiromesifen in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiromesifen, a member of the spirocyclic tetronic acid derivative class of insecticides and acaricides, is a potent inhibitor of lipid biosynthesis in insects and mites. Understanding its fate in aqueous environments is crucial for assessing its environmental impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the hydrolysis and photolysis of this compound in aqueous solutions, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation pathways.

Data Presentation

The degradation of this compound in aqueous solutions is significantly influenced by pH and the presence of light. The following tables summarize the key quantitative data on the hydrolysis and photolysis of this compound.

Table 1: Hydrolysis Half-Life (DT₅₀) of this compound in Aqueous Solutions

| pH | Temperature (°C) | Half-Life (DT₅₀) in Days | Reference |

| 4 | 20 | 107.3 | [1] |

| 4 | 25 | 53.3 | [2] |

| 7 | 20 | 44.7 | [1] |

| 7 | 25 | 24.8 | [2] |

| 9 | 20 | 4.8 | [3] |

| 9 | 25 | 4.3 | [2] |

Table 2: Photolysis of this compound in Aqueous Solution

| Parameter | Value | Conditions | Reference |

| Half-Life (DT₅₀) | 1.7 days | pH 4, 25 °C | [3] |

Degradation Pathways

The degradation of this compound in aqueous environments proceeds through two primary pathways: hydrolysis and photolysis. These processes lead to the formation of several degradation products.

Hydrolysis Pathway

Under aqueous conditions, this compound undergoes hydrolysis, primarily through the cleavage of the ester linkage. This process is accelerated under alkaline conditions. The major degradation product of hydrolysis is this compound-enol (M01), also known as BSN 2060-enol.[3]

References

Enantioselective Synthesis and Biological Activity of Spiromesifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and biological activity of Spiromesifen, a potent acaricide and insecticide. While the enantioselective synthesis and differential activity of its enantiomers are of significant scientific interest, the current body of public-domain scientific literature and patents primarily focuses on the racemic mixture. This document, therefore, details the established synthesis of racemic this compound, its mechanism of action, biological efficacy, and the experimental protocols used for its evaluation.

Introduction

This compound is a spirocyclic tetronic acid derivative developed by Bayer CropScience for the control of mites and whiteflies.[1] It represents a significant advancement in pest management due to its novel mode of action: the inhibition of lipid biosynthesis.[1][2] Specifically, this compound targets acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid synthesis pathway.[2][3] This mechanism provides an effective tool for managing pest populations that have developed resistance to other classes of insecticides and acaricides.[1] this compound is particularly effective against the juvenile stages of pests, including eggs and nymphs, and also reduces the fecundity of adult females.[4][5]

Synthesis of this compound (Racemic)

The synthesis of this compound is a multi-step process that involves the formation of a key spirocyclic intermediate, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, followed by acylation.

Synthesis of Intermediate: 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one

The synthesis of this key intermediate can be achieved through the reaction of 1-hydroxycyclopentane carboxylic acid ethyl ester with 2,4,6-trimethylphenylacetic acid, followed by a cyclization reaction.[6] A detailed experimental protocol based on patent literature is provided below.

Final Synthesis Step: Acylation

The final step in the synthesis of this compound involves the acylation of the hydroxyl group of the spirocyclic intermediate with 3,3-dimethylbutyryl chloride in the presence of a base.[6][7]

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Synthesis of 1-(2-(2,4,6-trimethylphenyl)acetoxy)cyclopentane-1-carboxylic acid [8]

-

In a reaction vessel, dissolve 1-carboxycyclopentanol and pyridine in dichloromethane.

-

Slowly add a solution of 2,4,6-trimethylphenylacetyl chloride in dichloromethane to the mixture at room temperature.

-

Stir the reaction mixture for 10-15 hours.

-

After the reaction is complete, concentrate the mixture and add 3% HCl.

-

Extract the product with ethyl acetate, wash with water, and dry over anhydrous Na2SO4.

-

Concentrate the solution to obtain the crude product.

Step 2: Synthesis of 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one [8]

-

To a reaction flask, add the product from Step 1, magnesium ethoxide, and ethanol.

-

Heat the mixture to reflux and maintain for 12 hours.

-

After the reaction, remove the solvent under reduced pressure.

-

Add 3% HCl to the residue and extract with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous Na2SO4, and concentrate to yield the solid product.

Step 3: Synthesis of this compound [6][7]

-

Dissolve 272.0 g (1.0 mol) of 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol in 800 mL of toluene.

-

Add 148.0 g (1.1 mol) of 3,3-dimethylbutyryl chloride.

-

Cool the mixture to 0-10 °C and add 111.1 g (0.6 mol) of triethylamine dropwise, which will cause a white solid to precipitate.

-

After the addition is complete, warm the mixture to 25-30 °C and continue stirring for 3 hours.

-

Cool the reaction mixture and filter to remove the triethylamine hydrochloride.

-

Wash the filtrate with a saturated sodium carbonate solution (200 mL) and then with water (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Recrystallize the residue from ethanol to obtain this compound as a white powdery solid (Melting point: 97-98 °C, Yield: 85-90%).

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the inhibition of acetyl-CoA carboxylase (ACCase).[2][3] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the biosynthesis of fatty acids. By inhibiting ACCase, this compound disrupts the production of essential lipids, which are crucial for cell membrane integrity, energy storage, and insect development.[3] This disruption leads to stunted growth, particularly in larval and nymph stages, and ultimately results in the death of the pest.[2] The inhibition of lipid biosynthesis also affects the reproductive capacity of adult females, leading to reduced fecundity and the laying of non-viable eggs.[4]

Biological Activity

This compound exhibits potent insecticidal and acaricidal activity against a range of economically important pests. Its primary targets are whiteflies (Bemisia and Trialeurodes spp.) and spider mites (Tetranychus and Panonychus spp.).

-

Acaricidal Activity : this compound is highly effective against all developmental stages of spider mites, including eggs, larvae, nymphs, and adults.[4] It has demonstrated excellent ovicidal activity against Tetranychus urticae and Panonychus ulmi.[4]

-

Insecticidal Activity : Against whiteflies, this compound is most effective on the immature stages.[5] It also significantly reduces the fecundity and fertility of adult females, leading to a rapid decline in the pest population.[5]

Quantitative Biological Activity Data

The following tables summarize the reported toxicity of racemic this compound against key pest species.

Table 1: Acaricidal Activity of this compound against Tetranychus urticae

| Developmental Stage | Metric | Value (mg a.i./L) | Exposure Time | Reference |

| Protonymphs | LC₅₀ | 133.4 | 48 h | |

| Adult Female | LC₅₀ | 0.860 | 48 h (at 30°C) | [9] |

| Adult Female | LC₅₀ | 10.679 | 48 h (at 15°C) | [9] |

Table 2: Insecticidal Activity of this compound against Bemisia tabaci

| Developmental Stage | Metric | Value (mg/L) | Reference |

| Eggs | LC₅₀ | 2.6 | [5] |

| First Instar | LC₅₀ | 0.5 | [5] |

Experimental Protocols

Protocol for Acaricide Bioassay (Tetranychus urticae)

This protocol is based on the leaf disc method commonly used for assessing acaricide efficacy.[1][9]

-

Mite Rearing : Rear a healthy population of Tetranychus urticae on a suitable host plant (e.g., bean or strawberry plants) under controlled laboratory conditions (25 ± 1 °C, 60 ± 10% RH, 16:8 h L:D photoperiod).

-

Preparation of Leaf Discs : Cut leaf discs from untreated host plants and place them on water-saturated cotton pads in Petri dishes.

-

Preparation of this compound Solutions : Prepare a series of concentrations of this compound in water. A surfactant (e.g., Triton X-100 at 0.1%) can be used to ensure proper emulsification.[9]

-

Treatment Application :

-

Immerse the leaf discs in the desired this compound concentrations for 5 seconds.[9]

-

Allow the treated leaf discs to air dry at room temperature.

-

-

Mite Infestation : Transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf disc.

-

Incubation : Place the Petri dishes in a controlled environment chamber with the same conditions as for mite rearing.

-

Mortality Assessment : Record the number of dead mites at 24 and 48 hours after treatment. Mites that are unable to move when prodded with a fine brush are considered dead.[9]

-

Data Analysis : Calculate the percentage mortality for each concentration and determine the LC₅₀ value using probit analysis.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

-

Enzyme Extraction : Isolate ACCase from the target pest (e.g., mites or whiteflies).

-

Assay Principle : The assay measures the depletion of acetyl-CoA, a substrate of ACCase. This is done by coupling the reaction to a citrate synthase assay, where the formation of a colored product is monitored spectrophotometrically at 412 nm.[10]

-

Reaction Mixture : The assay mixture typically contains acetyl-CoA, bicarbonate, magnesium, ATP, and the extracted enzyme.[10]

-

Inhibition Measurement : Run the assay with and without the presence of this compound at various concentrations.

-

Data Analysis : Determine the rate of acetyl-CoA consumption in the presence and absence of the inhibitor. Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the ACCase activity.

Conclusion

This compound is a highly effective insecticide and acaricide with a unique mode of action that makes it a valuable tool in integrated pest management and resistance management strategies. This guide has provided a comprehensive overview of the synthesis of racemic this compound, its mechanism of action through the inhibition of ACCase, and its biological activity against key agricultural pests. Detailed experimental protocols for its synthesis and biological evaluation have also been presented. Further research into the enantioselective synthesis of this compound and the comparative biological activities of its individual enantiomers would be a valuable contribution to the field, potentially leading to the development of even more potent and selective pest control agents.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis and bioactivity evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN109020936A - A kind of preparation method of this compound and its intermediate - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN101250173B - A kind of preparation method of spiromethin - Google Patents [patents.google.com]

- 9. jcp.modares.ac.ir [jcp.modares.ac.ir]

- 10. researchgate.net [researchgate.net]

Spiromesifen mechanism of action lipid biosynthesis inhibition

An In-depth Technical Guide on the Core Mechanism of Action of Spiromesifen: Lipid Biosynthesis Inhibition

Executive Summary

This compound is a potent insecticide and acaricide belonging to the chemical class of spirocyclic tetronic acids.[1] Its primary mode of action is the disruption of lipid biosynthesis through the specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3] ACCase is a critical enzyme that catalyzes the first committed step in the de novo synthesis of fatty acids.[4][5] By inhibiting this enzyme, this compound effectively halts the production of essential lipids, leading to significant developmental and reproductive defects, and ultimately, mortality in target pests, particularly whiteflies and mites.[6][7] This unique mechanism of action makes this compound a valuable tool in integrated pest management (IPM) and resistance management programs.[1][6] This document provides a detailed technical overview of this compound's mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core Mechanism: Inhibition of Acetyl-CoA Carboxylase

The efficacy of this compound is rooted in its targeted disruption of a fundamental metabolic pathway: lipogenesis. The central target is the biotin-dependent enzyme Acetyl-CoA Carboxylase (ACCase).[3]

The Target Enzyme: Acetyl-CoA Carboxylase (ACCase)

ACCase catalyzes the irreversible, ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[5][8] Malonyl-CoA serves as the primary building block for the elongation of fatty acid chains.[5] The reaction is a pivotal control point in fatty acid metabolism. In eukaryotes, the enzyme is a large, multi-domain protein consisting of a biotin carboxylase (BC) domain, a biotin carboxyl carrier protein (BCCP) domain, and a carboxyltransferase (CT) domain.[8][9]

This compound's Inhibitory Action

This compound acts as a non-systemic inhibitor of ACCase.[2] By binding to the enzyme, it prevents the catalytic conversion of acetyl-CoA. This leads to a rapid depletion of the intracellular pool of malonyl-CoA, effectively shutting down the pathway for creating new fatty acids and complex lipids.[4][7] The downstream physiological effects are profound, impacting energy storage, cellular membrane integrity, and the formation of cuticular hydrocarbons.[1][10]

Biochemical and Physiological Consequences

The inhibition of lipogenesis by this compound manifests as a cascade of measurable biochemical and physiological effects in target arthropods.

Reduction in Lipid Content

Direct measurement of lipid content in treated insects confirms this compound's mode of action. Studies have consistently shown a significant decrease in total body lipids following exposure.

Table 1: Effect of this compound on Lipid Content

| Species | Life Stage | Finding | Reference |

|---|---|---|---|

| Spodoptera littoralis | 2nd Instar Larvae | Total lipid content reduced to 2.17% from 2.42% in untreated controls. | [11] |

| Aedes aegypti | 4th Instar Larvae | Larvae exposed to the LC50 concentration showed a significant reduction in total lipid content at 48 hours post-treatment. | [4] |

| Culiseta longiareolata | 4th Instar Larvae | Treatment resulted in a marked decrease in lipid content, confirming its primary mode of action. | [12] |

| General | Mites and Whiteflies | The mode of action involves the inhibition of lipid biosynthesis, especially triglycerides and free fatty acids. |[7][13] |

Impact on Development and Reproduction